molecular formula C18H15N5O4S B2735858 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034425-65-3

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2735858
CAS RN: 2034425-65-3
M. Wt: 397.41
InChI Key: JZWLMOVSAXVHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A series of benzenesulfonamides, incorporating biologically active moieties such as pyrazole and pyridine, have been synthesized and evaluated for their anticancer activity, especially against breast cancer cell lines such as MCF7. These compounds exhibit promising activity, with some nearly as active as reference drugs like Doxorubicin (Ghorab, El-Gazzar, & Alsaid, 2014). This suggests that similar sulfonamide derivatives could potentially be explored for their anticancer properties.

Antimicrobial Potential

Sulfonamide compounds bearing the pyrazolo[3,4-b]pyridine scaffold have been evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated efficacy against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak, Kumar, Kumar, Sharma, Aneja, & Sharma, 2013). This indicates the potential for the compound to serve as a foundation for developing new antimicrobial agents.

Enzyme Inhibition for Therapeutic Applications

Compounds with benzenesulfonamide moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms. Certain derivatives showed potent activity as inhibitors for the tumor-associated transmembrane isoforms in the nanomolar and subnanomolar range, highlighting their selectivity and potential therapeutic applications (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014). The research on these compounds underscores the importance of sulfonamide derivatives in designing selective enzyme inhibitors that could be utilized in targeted cancer therapies.

properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-17-15-3-1-8-19-16(15)18(25)22(17)12-10-21-28(26,27)14-6-4-13(5-7-14)23-11-2-9-20-23/h1-9,11,21H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLMOVSAXVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.